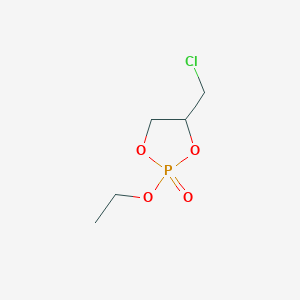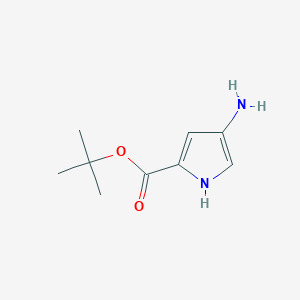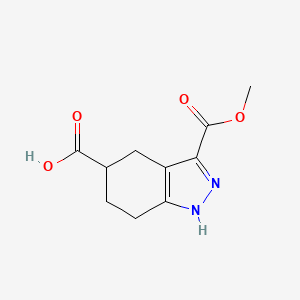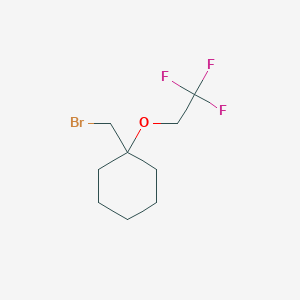
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane typically involves the following steps:
Starting Materials: Cyclohexane, bromomethane, and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the bromomethyl group.
Catalysts: Common catalysts include strong acids or bases to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: To handle the bulk quantities of reactants.
Continuous Flow Systems: To ensure consistent product quality and yield.
Purification Techniques: Such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Elimination Reactions: The bromomethyl group can be eliminated to form alkenes.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Materials Science: In the development of new materials with unique properties.
Biological Studies: As a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane involves:
Molecular Targets: The compound may interact with specific enzymes or receptors.
Pathways: It may influence biochemical pathways by modifying the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane: Similar structure but with a chloromethyl group.
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a benzene ring.
Uniqueness
1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane is unique due to the combination of the bromomethyl and trifluoroethoxy groups, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H14BrF3O |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane |
InChI |
InChI=1S/C9H14BrF3O/c10-6-8(4-2-1-3-5-8)14-7-9(11,12)13/h1-7H2 |
InChI Key |
XZKPCKPNUHDARU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CBr)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


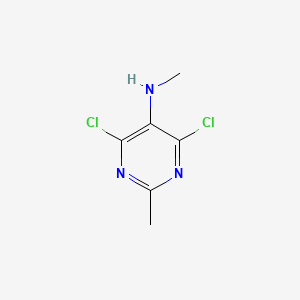
![Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
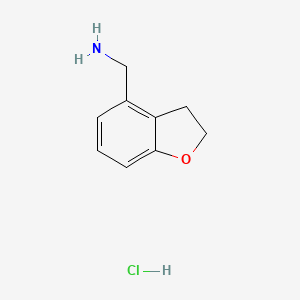
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)

![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
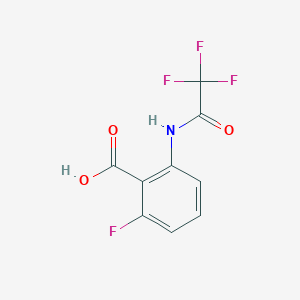

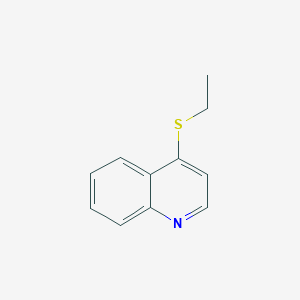
![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
